![molecular formula C13H12N4O3 B2660385 methyl [1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate CAS No. 879774-30-8](/img/structure/B2660385.png)
methyl [1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate
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Overview
Description
“Methyl [1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate” is a compound that contains a benzimidazole moiety . Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
The synthesis of benzimidazole usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .
Molecular Structure Analysis
The molecular formula of “methyl [1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate” is C13H12N4O3, with a molecular weight of 272.26 . The UV-vis spectrum of 21HBMBA, as well as effects of solvents, have been investigated . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule and MEP surface to be a chemically reactive area appropriate for drug action .
Chemical Reactions Analysis
The acquired FT-IR and FT Raman data were used to complete the vibrational assignment and characterization of the compound fundamental modes . Theoretical and actual NMR chemical shifts were found to be quite similar .
Physical And Chemical Properties Analysis
The molecular formula of “methyl [1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate” is C13H12N4O3, with a molecular weight of 272.26 .
Scientific Research Applications
Vibrational Spectroscopy and Quantum Computational Studies
Compounds with the benzimidazole moiety have been used in vibrational spectroscopy and quantum computational studies . These studies provide insights into the optimized geometrical structure, electronic, and vibrational features of such compounds .
Molecular Docking Studies
Molecular docking studies have also been conducted with benzimidazole derivatives . These studies help in predicting protein binding, which is crucial in drug discovery and development .
Antimicrobial Activity
Benzimidazole derivatives have shown promising antimicrobial activity . They have been effective against several resistant organisms, including methicillin and vancomycin-resistant S. aureus .
Anticancer Activity
Benzimidazole derivatives have been explored for their potential anticancer activity . They have shown promising results in preclinical studies .
Agricultural Fungicides
Compounds containing benzimidazole have been used as agricultural fungicides . They are convenient to use, exhibit no significant toxicity or side effects on crops, and have a minimal environmental impact .
Proton-Pump Inhibitors
Benzimidazole derivatives are used as important drug candidates such as proton-pump inhibitors (PPIs) like lansoprazole and omeprazole . These drugs are used to reduce the production of stomach acid .
Mechanism of Action
properties
IUPAC Name |
methyl 2-[2-(1H-benzimidazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-20-12(19)7-8-6-11(18)17(16-8)13-14-9-4-2-3-5-10(9)15-13/h2-6,16H,7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSZHYDEAHKSLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)N(N1)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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